N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(morpholinosulfonyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the N1-position and a 4-(morpholinosulfonyl)benzamide substituent at the C3-position. The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized for its role in kinase inhibition, particularly targeting enzymes such as Bruton’s tyrosine kinase (BTK) or cyclin-dependent kinases (CDKs) . The tert-butyl group enhances metabolic stability and lipophilicity, while the morpholinosulfonyl moiety improves aqueous solubility and target binding affinity through hydrogen bonding interactions .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O5S/c1-20(2,3)26-17-16(12-22-26)19(28)25(13-21-17)23-18(27)14-4-6-15(7-5-14)32(29,30)24-8-10-31-11-9-24/h4-7,12-13H,8-11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFVOKJRDZYFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines and other diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's absorption and distribution in biological systems. The morpholinosulfonyl group may contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. Notably, compounds within the pyrazolo[3,4-d]pyrimidine class have been identified as inhibitors of various kinases, including Mer kinase, which plays a role in oncogenesis.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of Mer kinase, which is implicated in several cancers. Inhibition of this kinase can suppress tumor cell proliferation and survival.
- Cell Cycle Arrest : By interfering with signaling pathways, the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antitumor Activity : Preliminary studies indicate that related pyrazolo[3,4-d]pyrimidine compounds exhibit significant antitumor effects against various cancer cell lines.
Biological Activity Data
A summary of biological activities associated with this compound and related compounds is presented below:
Study on Mer Kinase Inhibition
A significant study highlighted the discovery of small molecule inhibitors targeting Mer kinase. These inhibitors demonstrated potent activity against cancer cells by blocking Mer phosphorylation and subsequent signaling pathways. The findings suggest that pyrazolo[3,4-d]pyrimidine derivatives could serve as effective therapeutic agents in treating cancers associated with Mer overexpression.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has shown that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance biological activity. For instance:
- Substituents at the 2-position on the pyrimidine ring have been shown to influence potency against specific cancer types.
- The presence of electron-withdrawing groups increases inhibitory effects on targeted kinases.
Future Directions
Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies will focus on:
- In vitro and in vivo assays to confirm antitumor efficacy and safety profiles.
- Exploration of analogs with modified structures for improved pharmacokinetic properties.
- Mechanistic studies to further understand interactions with specific molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The compound shares structural homology with several pyrazolo[3,4-d]pyrimidine derivatives, differing primarily in substituent groups and biological targets. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact: The tert-butyl group in the target compound confers greater metabolic stability compared to ZYBT1’s hexahydrocyclopenta[c]pyrrole ring, which may increase steric hindrance . The morpholinosulfonyl group enhances solubility relative to the fluorophenyl and chromenone substituents in Example 53 .
Biological Targets :
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility: The morpholinosulfonyl group in the target compound improves solubility (LogP ~2.5) compared to ZYBT1 (LogP ~3.8) and Example 53 (LogP ~4.2) .
- Metabolic Stability : The tert-butyl group reduces oxidative metabolism, contrasting with EP2228370B1’s ethylpiperazinyl group, which may undergo CYP450-mediated degradation .
- Bioavailability : Example 53’s high molecular weight (589.1 g/mol) likely limits oral bioavailability compared to the target compound (~480 g/mol) .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Key parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Palladium complexes for cross-coupling or triethylamine for acid scavenging .
- Reaction time : Typically 12–24 hours for cyclization steps . Methodological tip: Use thin-layer chromatography (TLC) to monitor reaction progress and HPLC for purity assessment .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : Confirms regiochemistry and substituent positions (e.g., tert-butyl at N1) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., 341.4 g/mol for related analogs) .
- X-ray crystallography : Resolves 3D conformation, critical for docking studies .
- HPLC : Assesses purity (>95% for biological testing) .
Q. How to design initial biological activity screening protocols?
- Kinase inhibition assays : Prioritize kinases (e.g., EGFR, VEGFR) due to pyrazolo[3,4-d]pyrimidine’s ATP-binding pocket affinity .
- Cell-based assays : Use MTT or apoptosis markers (e.g., caspase-3) in cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-response curves : Establish IC₅₀ values; compare to reference inhibitors (e.g., imatinib) .
Advanced Research Questions
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Substituent modification : Replace morpholinosulfonyl with piperazinyl or alkylsulfonyl groups to modulate solubility .
- Core optimization : Compare pyrazolo[3,4-d]pyrimidin-4-one vs. pyrazolo[1,5-a]pyrimidine cores for target selectivity .
- Bioisosteric replacement : Swap tert-butyl with cyclopropyl to reduce steric hindrance . Table 1 : Example SAR for substituent effects on kinase inhibition:
| Substituent | IC₅₀ (nM, EGFR) | Solubility (µg/mL) |
|---|---|---|
| Morpholinosulfonyl | 12.5 | 8.2 |
| Piperazinylsulfonyl | 18.7 | 15.6 |
| Methylsulfonyl | 45.3 | 32.1 |
Q. How to resolve contradictions in biological activity data across studies?
- Verify purity : Impurities >5% can skew results; re-characterize batches via LC-MS .
- Assay conditions : Check ATP concentrations (e.g., 10 µM vs. 100 µM alters IC₅₀) .
- Cell line variability : Test across multiple lines (e.g., A549 vs. HCT-116) .
Q. What are the pharmacokinetic challenges for in vivo studies?
- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
- Metabolic stability : Incubate with liver microsomes; identify CYP3A4-mediated degradation .
- Plasma protein binding : Measure via equilibrium dialysis; >90% binding reduces free drug .
Q. How to identify and validate molecular targets?
- Computational docking : Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., PDB: 1M17) .
- Pull-down assays : Immobilize compound on beads; identify bound proteins via mass spectrometry .
- CRISPR knockout : Silence candidate targets (e.g., EGFR) and assess resistance .
Q. How to evaluate compound stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) for 24h; monitor degradation via HPLC .
- Thermal stability : Store at 40°C/75% RH for 4 weeks; check crystallinity via PXRD .
- Light sensitivity : Expose to UV (λ=365 nm) and quantify photodegradation products .
Q. What computational methods predict interaction mechanisms?
Q. How to identify and quantify synthetic impurities?
- LC-MS/MS : Detect trace impurities (e.g., de-tert-butyl byproduct at m/z 297) .
- 2D NMR : Assign impurity structures via COSY and HSQC .
- Process optimization : Reduce impurities via gradient recrystallization (e.g., ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
